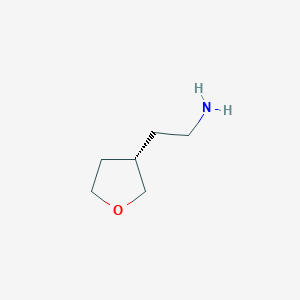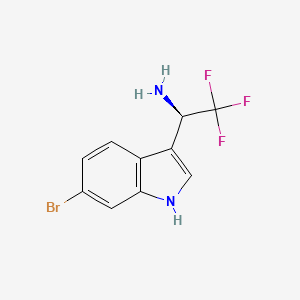
2-Bromo-3-methyl-4-nitroaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-3-methyl-4-nitroaniline is an organic compound with the molecular formula C7H7BrN2O2. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with bromine, methyl, and nitro groups. This compound is typically a yellow to orange solid and is used in various chemical syntheses and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-methyl-4-nitroaniline typically involves a multi-step process:
Nitration: The starting material, 3-methyl aniline, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the para position relative to the amino group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, concentration, and reaction time, are optimized to maximize yield and purity. The final product is purified through recrystallization or other suitable purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-3-methyl-4-nitroaniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like iron and hydrochloric acid or catalytic hydrogenation.
Substitution: The bromine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.
Oxidation: The methyl group can be oxidized to a carboxylic acid group under strong oxidizing conditions.
Common Reagents and Conditions
Reduction: Iron powder and hydrochloric acid or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a palladium catalyst.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Reduction: 2-Bromo-3-methyl-4-phenylenediamine.
Substitution: Various substituted anilines depending on the nucleophile used.
Oxidation: 2-Bromo-3-carboxy-4-nitroaniline.
Applications De Recherche Scientifique
2-Bromo-3-methyl-4-nitroaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Used in the production of agrochemicals, polymers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Bromo-3-methyl-4-nitroaniline depends on its chemical structure and the specific reactions it undergoes. The nitro group is electron-withdrawing, making the compound more reactive towards nucleophilic substitution. The bromine atom can participate in various substitution reactions, while the methyl group can undergo oxidation. These reactions can lead to the formation of various products with different biological and chemical activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-4-nitroaniline: Similar structure but lacks the methyl group.
3-Bromo-4-nitroaniline: Similar structure but the bromine and nitro groups are at different positions.
2-Chloro-3-methyl-4-nitroaniline: Similar structure but with a chlorine atom instead of bromine.
Uniqueness
2-Bromo-3-methyl-4-nitroaniline is unique due to the presence of the bromine, methyl, and nitro groups in specific positions on the benzene ring. This unique arrangement allows it to undergo specific chemical reactions and exhibit distinct biological activities compared to its similar compounds .
Propriétés
Formule moléculaire |
C7H7BrN2O2 |
|---|---|
Poids moléculaire |
231.05 g/mol |
Nom IUPAC |
2-bromo-3-methyl-4-nitroaniline |
InChI |
InChI=1S/C7H7BrN2O2/c1-4-6(10(11)12)3-2-5(9)7(4)8/h2-3H,9H2,1H3 |
Clé InChI |
AMZHDCFGOCLCAO-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1Br)N)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![Ethyl 8-methoxyimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B14049922.png)
![1H-Pyrrolo[2,3-b]pyridine, 6-chloro-2-[(3R)-3-piperidinyl]-](/img/structure/B14049925.png)



